Cas no 2229463-46-9 (tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate)

Tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate is a specialized carbamate-protected amine compound featuring both an azetidine and cyclopentyl moiety. Its rigid, bicyclic structure enhances steric control, making it valuable in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating further functionalization. The azetidine ring contributes to conformational restraint, improving binding affinity in drug design. This intermediate is particularly useful in the development of protease inhibitors and other bioactive molecules requiring constrained geometries. Its stability and synthetic versatility make it a preferred choice for researchers working on complex heterocyclic frameworks.
tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate structure
2229463-46-9 structure
Product name:tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate
CAS No:2229463-46-9
MF:C13H24N2O2
Molecular Weight:240.341863632202
CID:6000385
PubChem ID:165945497

tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate
    • EN300-1872230
    • tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
    • 2229463-46-9
    • インチ: 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-4-5-7-13)10-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)
    • InChIKey: SFAVTWSDLWNYSP-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(CCCC1)C1CNC1)=O

計算された属性

  • 精确分子量: 240.183778013g/mol
  • 同位素质量: 240.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 50.4Ų

tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1872230-1.0g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
1g
$1214.0 2023-05-24
Enamine
EN300-1872230-5.0g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
5g
$3520.0 2023-05-24
Enamine
EN300-1872230-0.5g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
0.5g
$1165.0 2023-09-18
Enamine
EN300-1872230-2.5g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
2.5g
$2379.0 2023-09-18
Enamine
EN300-1872230-0.25g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
0.25g
$1117.0 2023-09-18
Enamine
EN300-1872230-0.1g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
0.1g
$1068.0 2023-09-18
Enamine
EN300-1872230-10.0g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
10g
$5221.0 2023-05-24
Enamine
EN300-1872230-5g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
5g
$3520.0 2023-09-18
Enamine
EN300-1872230-10g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
10g
$5221.0 2023-09-18
Enamine
EN300-1872230-0.05g
tert-butyl N-[1-(azetidin-3-yl)cyclopentyl]carbamate
2229463-46-9
0.05g
$1020.0 2023-09-18

tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate 関連文献

tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate (CAS No. 2229463-46-9)

The compound tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate (CAS No. 2229463-46-9) is a specialized carbamate derivative with significant potential in pharmaceutical and organic synthesis applications. Its unique structure, featuring an azetidine ring and a cyclopentyl moiety, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its role in modulating bioactive molecules and its compatibility with modern click chemistry and peptide coupling techniques.

In recent years, the demand for azetidine-containing compounds has surged, driven by their applications in kinase inhibitors and GPCR-targeted therapies. The tert-butyl carbamate (Boc) group in this molecule provides excellent protecting group functionality, a feature highly sought after in solid-phase peptide synthesis (SPPS). This aligns with the growing trend of fragment-based drug design (FBDD), where researchers prioritize modular building blocks like 2229463-46-9 to accelerate lead optimization.

From a synthetic chemistry perspective, the cyclopentyl-azetidine hybrid scaffold of this compound offers steric and electronic advantages for conformational restriction in drug candidates. Its 3D molecular architecture is particularly relevant in addressing challenges like drug permeability and metabolic stability—key topics in contemporary ADME/Tox studies. Laboratories focusing on PROTACs (Proteolysis-Targeting Chimeras) also evaluate such structures for their ability to form ternary complexes with E3 ligases.

The compound’s physicochemical properties (e.g., logP, polar surface area) make it suitable for CNS drug development, a hot topic in neurodegenerative disease research. Its azetidine nitrogen can serve as a hydrogen bond acceptor, enhancing interactions with biological targets—a feature frequently discussed in structure-activity relationship (SAR) analyses. These attributes explain why 2229463-46-9 appears in patents related to allosteric modulators and protein-protein interaction inhibitors.

Quality control of tert-butyl N-1-(azetidin-3-yl)cyclopentylcarbamate requires advanced analytical techniques such as HPLC-MS and NMR spectroscopy, reflecting industry standards for high-purity intermediates. The compound’s stability under anhydrous conditions and compatibility with microwave-assisted synthesis further elevate its utility in high-throughput screening workflows. As the pharmaceutical industry shifts toward green chemistry principles, the efficient synthesis routes for this Boc-protected amine gain additional relevance.

In summary, CAS No. 2229463-46-9 represents a versatile tool for medicinal chemists exploring saturated heterocycles and sp3-rich frameworks. Its intersection with trending themes like covalent inhibitors and RNA-targeted therapeutics ensures continued interest from both academic and industrial research communities. Future studies may explore its derivatization for bioconjugation or as a precursor to chiral auxiliaries, further expanding its applications in asymmetric synthesis.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD